Bis(cyclopropylmethyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopropylmethyl)sulfamoyl chloride: is an organic compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.72 g/mol . This compound is characterized by the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety, making it a unique and interesting compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopropylmethyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylmethylamine+Chlorosulfonic acid→Bis(cyclopropylmethyl)sulfamoyl chloride+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Scientific Research Applications
Chemistry: Bis(cyclopropylmethyl)sulfamoyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfamoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfamoyl groups on biological systems. It is also investigated for its potential use in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclopropylmethylamine: A precursor in the synthesis of bis(cyclopropylmethyl)sulfamoyl chloride.
Chlorosulfonic Acid: Another precursor used in the synthesis.
Bis(cyclopropylmethyl)sulfamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H14ClNO2S |
---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
IRXNNIFABBYASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.